molecular formula C29H32N6OS B610048 PF-5190457 CAS No. 1334782-79-4

PF-5190457

货号: B610048
CAS 编号: 1334782-79-4
分子量: 512.7 g/mol
InChI 键: ZIUDADZJCKGWKR-AREMUKBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-5190457 是一种新型化合物,作为生长激素释放肽受体(GHS-R)逆向激动剂。生长激素释放肽是一种刺激食欲并参与调节能量平衡的激素。 This compound 由于其减少酒精渴望和消耗的潜力,已被研究用于治疗酒精使用障碍 .

作用机制

PF-5190457 通过与生长激素释放肽受体结合并充当逆向激动剂来发挥作用。这意味着它不仅阻断受体,而且还会降低其基础活性。所涉及的分子靶标和途径包括:

生化分析

Biochemical Properties

PF-5190457 is a potent and selective ghrelin receptor inverse agonist . It interacts with the ghrelin receptor, a G-protein coupled receptor, and inhibits the activation of this receptor . This interaction is characterized by high affinity and selectivity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It increases intracellular Ca2+ concentration and insulin secretion from human islets in vitro . In heavy alcohol drinkers, it has been observed to reduce alcohol craving .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ghrelin receptor and acting as an inverse agonist . This means that it binds to the same receptor as ghrelin but induces a pharmacological response opposite to that of ghrelin .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have stable effects over time . It does not interact with the effects of alcohol on locomotor activity or loss-of-righting reflex .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . At higher doses, it has been associated with a reduced incidence of somnolence in heavy drinkers .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found in human plasma after oral administration, indicating that it undergoes metabolism in the body .

Transport and Distribution

It has been observed that the apparent volume of distribution of this compound is higher in heavy drinkers, indicating that it may be distributed differently in these individuals .

Subcellular Localization

Given its interaction with the ghrelin receptor, it is likely that it localizes to the cell membrane where this receptor is located .

准备方法

合成路线和反应条件

PF-5190457 是通过一个多步骤过程合成的,该过程涉及关键中间体的形成及其随后的偶联。合成路线通常涉及以下步骤:

工业生产方法

This compound 的工业生产涉及优化合成路线以进行大规模生产。这包括:

化学反应分析

反应类型

PF-5190457 会经历各种化学反应,包括:

常见试剂和条件

主要产物

这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物,可以进一步分析其药理特性 .

科学研究应用

Alcohol Use Disorder Studies

Several studies have investigated the effects of PF-5190457 on individuals with AUD:

  • Phase 1 Study : Initial trials demonstrated that this compound was well-tolerated in healthy individuals, showing safety when administered with alcohol. The study assessed various doses (50 mg and 100 mg twice daily) and found no significant adverse interactions with alcohol consumption, indicating its potential for further development as a therapeutic agent for AUD .
  • Phase IIa Study : A randomized, double-blind, placebo-controlled study involving 42 participants with AUD explored this compound's effects on alcohol craving and food choices. Results indicated that while the compound did not significantly reduce cue-elicited alcohol cravings, it did decrease calorie selection in a virtual reality environment . This suggests that this compound may influence food-related behaviors, warranting further investigation into its role in appetite regulation.

Preclinical Studies

Preclinical studies have provided insights into the pharmacodynamics of this compound:

  • Rodent Models : Research involving Wistar rats showed that administration of this compound decreased alcohol consumption without affecting locomotor activity or sedation levels associated with alcohol. These findings support the hypothesis that GHS-R1a blockade can effectively reduce drinking behavior without significant side effects .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Bioavailability : The compound is orally bioavailable, with studies indicating favorable pharmacokinetic properties, including rapid absorption and distribution .
  • Safety Observations : Clinical trials reported mild to moderate adverse events associated with this compound, such as increased sedation and heart rate changes. Importantly, these effects were manageable and did not necessitate discontinuation of the drug .

Summary of Findings

Study TypePopulationDoseKey Findings
Phase 1Healthy Adults50 mg & 100 mg b.i.d.Safe with alcohol; no significant adverse interactions
Phase IIaAUD Patients100 mg b.i.d.Reduced calorie selection; no significant craving reduction
Preclinical (Rats)Rodent ModelsVarious dosesDecreased alcohol consumption; no locomotor effects

相似化合物的比较

PF-5190457 与其他生长激素释放肽受体逆向激动剂相比具有独特的优势,因为它具有高度的选择性和效力。类似的化合物包括:

生物活性

PF-5190457 is a novel ghrelin receptor inverse agonist that has garnered attention for its potential therapeutic applications, particularly in the context of obesity and alcohol use disorder. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and the results of various preclinical and clinical studies.

Overview of this compound

This compound is characterized as a potent and selective inverse agonist of the growth hormone secretagogue receptor (GHS-R1a). It was developed by Pfizer Pharmaceuticals and is notable for its oral bioavailability and potential to modulate ghrelin signaling pathways, which are implicated in appetite regulation and metabolic processes .

  • Molecular Weight : 512 Da
  • Selectivity : High affinity for GHS-R1a with a Kd value of approximately 3 nM .
  • Administration : Orally bioavailable, allowing for convenient dosing in clinical settings.

This compound works by inhibiting the constitutive activity of GHS-R1a, thereby blocking the receptor's activation by acyl-ghrelin. This action is crucial in reducing food intake and potentially mitigating binge eating behaviors associated with high-fat diets (HFD) and alcohol consumption .

Food Intake Studies

In rodent models, this compound has demonstrated significant effects on food intake:

  • Ghrelin-Induced Food Intake : In male mice, this compound significantly reduced food intake when administered intracerebroventricularly (ICV) alongside ghrelin. The interaction was statistically significant (p < 0.001) compared to vehicle-treated controls .
  • Binge Eating : In studies assessing HFD-induced binge eating, this compound reduced caloric intake significantly in male mice over multiple days (p < 0.0001), while effects were less pronounced in females .

Alcohol Consumption Studies

This compound has also been evaluated for its effects on alcohol consumption:

  • In a controlled study involving heavy drinkers, this compound co-administered with alcohol did not significantly alter locomotor activity or sedation levels but did reduce cravings during cue-reactivity tests (100 mg b.i.d.) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-tolerated in humans, with no significant adverse events reported during trials. Blood concentrations were stable and did not interact adversely with alcohol metabolism or effects .

Clinical Trials

  • Phase 1a Trial : Evaluated safety and tolerability in healthy subjects. Results indicated that this compound was well-tolerated at various doses without severe side effects .
  • Alcohol Interaction Study : This single-blind study assessed the interaction between this compound and alcohol in twelve heavy drinkers. The findings supported its safety profile when co-administered with alcohol, marking it as a promising candidate for treating alcohol use disorder .

Summary of Findings

Study TypeKey Findings
Rodent StudiesReduced food intake in response to ghrelin; effective against binge eating
Clinical TrialsWell-tolerated; no significant adverse interactions with alcohol
PharmacodynamicsDecreased cravings during cue-reactivity tests; stable pharmacokinetics

属性

IUPAC Name

2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N6OS/c1-19-11-25(31-18-30-19)22-3-5-24-21(12-22)4-6-26(24)35-16-29(17-35)7-9-33(10-8-29)27(36)13-23-15-34-14-20(2)37-28(34)32-23/h3,5,11-12,14-15,18,26H,4,6-10,13,16-17H2,1-2H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUDADZJCKGWKR-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334782-79-4
Record name PF-5190457
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334782794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-5190457
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-5190457
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF33NL9U5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-5190457
Reactant of Route 2
Reactant of Route 2
PF-5190457
Reactant of Route 3
Reactant of Route 3
PF-5190457
Reactant of Route 4
Reactant of Route 4
PF-5190457
Reactant of Route 5
Reactant of Route 5
PF-5190457
Reactant of Route 6
Reactant of Route 6
PF-5190457

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。